N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1H-indole-3-carboxamide
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Overview
Description
N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1H-indole-3-carboxamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in pharmaceutical research
Preparation Methods
The synthesis of N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1H-indole-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyphenylacetic acid and indole-3-carboxylic acid.
Acylation: The 2-methoxyphenylacetic acid is first converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.
Amidation: The acyl chloride is then reacted with ethylenediamine to form the intermediate N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)amine.
Coupling: Finally, the intermediate is coupled with indole-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The indole moiety allows the compound to form hydrogen bonds with enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways involved depend on the specific target and the context of the research.
Comparison with Similar Compounds
N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1H-indole-3-carboxamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1H-indole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to the indole-3-carboxamide family, characterized by an indole ring fused with a carboxamide group. The presence of the methoxyphenyl and acetyl functionalities suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of indole-3-carboxamide exhibit significant antimicrobial properties. For instance, a high-throughput screening of a diverse chemical library revealed that certain indole derivatives, including those structurally related to this compound, showed promising activity against Mycobacterium tuberculosis (Mtb). Compounds were tested for growth inhibition, with some achieving over 90% inhibition at concentrations as low as 20 µM .
Table 1: Antimicrobial Activity of Indole Derivatives
Compound | MIC (µM) | % Inhibition at 20 µM |
---|---|---|
Indole Derivative A | < 2 | 99 |
Indole Derivative B | < 10 | 95 |
This compound | < 20 | 90 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. For example, it has been shown to interact with lipoxygenase (ALOX15), which is involved in the metabolism of arachidonic acid. The inhibition profile indicated that the compound could selectively inhibit the linoleate oxygenase activity with an IC50 ratio suggesting high substrate selectivity .
Table 2: Enzyme Inhibition Profile
Compound | IC50 (LA) (µM) | IC50 (AA) (µM) | Ratio (LA/AA) |
---|---|---|---|
This compound | 10 | 50 | 0.20 |
Reference Compound | 5 | 25 | 0.20 |
Case Study: Antitubercular Activity
In a notable study, researchers synthesized various indole derivatives and assessed their antitubercular activity. Among these, this compound was highlighted for its moderate activity against Mtb, with further modifications leading to enhanced potency. The structure-activity relationship (SAR) indicated that modifications on the methoxyphenyl group could significantly influence biological activity .
Case Study: Selective Lipoxygenase Inhibition
Another investigation focused on the selectivity of this compound towards ALOX15. The results showed that it could inhibit the enzyme's activity in the presence of liposomes, indicating potential therapeutic applications in inflammatory diseases where ALOX15 plays a crucial role .
Properties
Molecular Formula |
C20H21N3O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[2-[[2-(2-methoxyphenyl)acetyl]amino]ethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C20H21N3O3/c1-26-18-9-5-2-6-14(18)12-19(24)21-10-11-22-20(25)16-13-23-17-8-4-3-7-15(16)17/h2-9,13,23H,10-12H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
IFWKXXOTOYULTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCCNC(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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